molecular formula C15H11NO2S B2889727 3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 866137-01-1

3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2889727
CAS No.: 866137-01-1
M. Wt: 269.32
InChI Key: XMECQSFJGDKXMO-LCYFTJDESA-N
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Description

3-Methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound featuring a thiazolane-2,4-dione core substituted with a methyl group at position 3 and a (Z)-configured naphthylmethylidene moiety at position 3. This compound belongs to the thiazolidinedione (TZD) family, known for diverse biological activities, including antidiabetic, anti-inflammatory, and kinase-inhibitory properties. The (Z)-stereochemistry of the naphthylmethylidene group is critical for its spatial orientation and interaction with biological targets, such as peroxisome proliferator-activated receptors (PPARs) or glycogen synthase kinase-3β (GSK-3β) .

Properties

IUPAC Name

(5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-16-14(17)13(19-15(16)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMECQSFJGDKXMO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is a thiazolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H11N1O2S1
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 866137-01-1

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones could induce apoptosis in human cancer cells by activating specific apoptotic pathways .

Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives has also been documented. In particular, studies have shown that these compounds can inhibit the growth of several bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for specific enzymes linked to disease states. For example, compounds from this class have been identified as potential inhibitors of protein tyrosine phosphatase (PTP) which plays a crucial role in insulin signaling and diabetes management .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer Activity To evaluate the anticancer effects of thiazolidine derivativesCompounds showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity Assessment To assess the antibacterial properties of thiazolidine derivativesDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Enzyme Inhibition Study To investigate PTP inhibition by thiazolidine derivativesIdentified several derivatives with IC50 values indicating strong inhibitory effects on PTP activity, suggesting therapeutic potential for diabetes management.

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of the biological activity of thiazolidine derivatives through molecular docking and simulation studies. These studies help predict how such compounds interact with biological targets at the molecular level. For instance, docking studies have suggested that this compound has favorable binding affinities towards key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Z-configuration at position 5 is conserved in active analogs (e.g., T1, YPC-21440), suggesting stereochemical specificity for target binding .
  • Core modification (e.g., imidazolidine-2,4-dione in hemimycalin A) shifts activity toward antimicrobial effects rather than metabolic regulation .

Pharmacological and Toxicological Profiles

Compound Name Toxicity (Acute Oral LD₅₀) Key Targets Clinical Relevance
Target Compound Not reported PPAR-γ (inferred) Potential antidiabetic candidate
Rosiglitazone (Thiazolidinedione) Cardiovascular toxicity PPAR-γ Withdrawn due to safety concerns
SD-9 (Thiazolidinedione) >2000 mg/kg (non-toxic) PPAR-γ Safer antidiabetic candidate
T1 (Thiazolidinedione) Non-toxic (in vitro) GSK-3β, Tau protein Alzheimer’s disease therapy

Insights :

  • The target compound’s naphthyl group may mitigate toxicity risks compared to rosiglitazone’s benzyl moiety, but empirical data are lacking .
  • Sulfonylurea-like substitutions (e.g., SD-9) improve safety profiles, suggesting that the target compound’s methyl group at position 3 could enhance metabolic stability .

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